

A Comprehensive Technical Profile of 4-Chloro-N-ethyl-2-nitroaniline

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Compound of Interest

Compound Name: 4-Chloro-N-ethyl-2-nitroaniline

Cat. No.: B1593826

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This guide provides an in-depth overview of **4-Chloro-N-ethyl-2-nitroaniline**, a chemical compound relevant to researchers and professionals in drug development and chemical synthesis. It covers its nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Nomenclature

- IUPAC Name: **4-Chloro-N-ethyl-2-nitroaniline**
- Synonyms:
 - N-ethyl-4-chloro-2-nitro-aniline^{[1][2]}

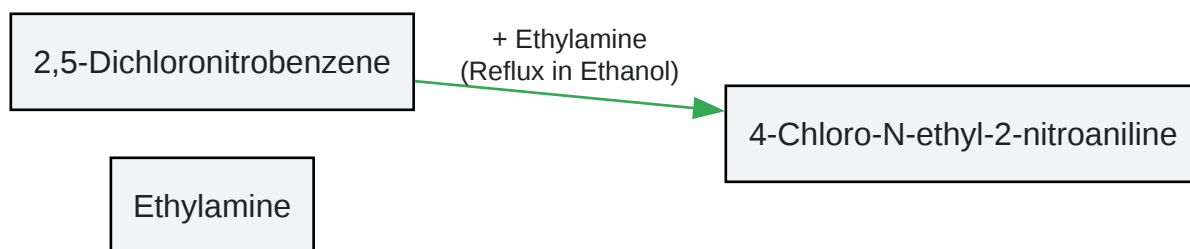
Physicochemical Data

The key quantitative properties of **4-Chloro-N-ethyl-2-nitroaniline** are summarized in the table below for easy reference and comparison.

Property	Value	Source
CAS Number	28491-95-4	[3][4]
Molecular Formula	C ₈ H ₉ ClN ₂ O ₂	[4]
Molecular Weight	200.62 g/mol	[1][5]
Melting Point	90-91 °C	[1][2]
Appearance	Orange needles	[1][2]

Synthesis Pathway

The following diagram illustrates the synthetic route for **4-Chloro-N-ethyl-2-nitroaniline** from 2,5-dichloronitrobenzene and ethylamine.



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Caption: Synthesis of **4-Chloro-N-ethyl-2-nitroaniline**.

Experimental Protocol: Synthesis of 4-Chloro-N-ethyl-2-nitroaniline

This section details the experimental methodology for the synthesis of **4-Chloro-N-ethyl-2-nitroaniline**.

Materials:

- 2,5-dichloronitrobenzene (26 g)[1][2]
- Ethanol (400 ml)[1][2]

- Ethylamine (25 ml initial, plus 5 ml additions)[1][2]
- Ethanol-ether mixture
- Phosphorus pentoxide (P_2O_5)

Procedure:

- A mixture of 26 g of 2,5-dichloronitrobenzene, 400 ml of ethanol, and 25 ml of ethylamine was prepared in a suitable reaction vessel.[1][2]
- The mixture was refluxed for a total of 24 hours.[1][2]
- During the reflux period, an additional 5 ml of ethylamine was added at 6-hour intervals.[1][2]
- After 24 hours, the reaction mixture was cooled, leading to the precipitation of the product.[1][2]
- The resulting orange needles were collected by filtration.[1][2]
- The collected solid was washed with a small amount of an ethanol-ether mixture.[1][2]
- The purified product was dried over P_2O_5 under vacuum.[1][2]
- This procedure yields approximately 24.4 g (89% yield) of N-ethyl-4-chloro-2-nitro-aniline with a melting point of 90°-91° C.[1][2]

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